1-(4-phenylbenzoyl)pyrrolidine
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . It’s a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary greatly depending on the specific compound .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of “1-(4-phenylbenzoyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antibacterial Activity
The N’-substituents in pyrrolidine compounds have been found to influence antibacterial activity . For instance, with 4’-phenyl substituents, the activity increased in the order: 4’-PhH < 4’-PhCl < 4’-PhNO2 . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be explored for its antibacterial properties.
Antioxidant Activity
Pyrrolidine alkaloids, which include “1-(4-phenylbenzoyl)pyrrolidine”, have been found to possess antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Anti-inflammatory Activity
Pyrrolidine alkaloids have also been found to exhibit anti-inflammatory activity . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Pyrrolidine alkaloids have shown promising results in the treatment of cancer . Therefore, “1-(4-phenylbenzoyl)pyrrolidine” could potentially be explored for its anticancer properties.
Anti-hyperglycemic Activity
Pyrrolidine alkaloids have been found to exhibit anti-hyperglycemic activity . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be used in the treatment of diabetes.
Neuropharmacological Activities
Pyrrolidine alkaloids have been found to exhibit various neuropharmacological activities . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be used in the treatment of neurological disorders.
DPP-IV Inhibition
Pyrrolidine-substituted compounds have shown inhibition against the DPP-IV enzyme . This suggests that “1-(4-phenylbenzoyl)pyrrolidine” could potentially be used in the treatment of type 2 diabetes, as DPP-IV inhibitors are commonly used in the management of this disease.
Mechanism of Action
Target of Action
The five-membered pyrrolidine ring is a common feature in many biologically active compounds used for the treatment of human diseases .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Result of Action
Pyrrolidine derivatives have been shown to possess a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Future Directions
properties
IUPAC Name |
(4-phenylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXXFNCVVTBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylylcarbonyl)pyrrolidine |
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